(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride

Stereochemistry Conformational restriction Medicinal chemistry building blocks

(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride (CAS 1955473-77-4) is a conformationally restricted, trans-1,3-disubstituted cyclobutane building block supplied as the hydrochloride salt. The molecule features a puckered cyclobutane ring bearing an equatorial tert-butoxy group at the 3-position and an equatorial primary amine at the 1-position, yielding a defined stereochemical scaffold with a molecular weight of 179.69 g·mol⁻¹, two hydrogen-bond donors, two hydrogen-bond acceptors, a topological polar surface area of 35.3 Ų, and two rotatable bonds.

Molecular Formula C8H18ClNO
Molecular Weight 179.69
CAS No. 1955473-77-4
Cat. No. B2862593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride
CAS1955473-77-4
Molecular FormulaC8H18ClNO
Molecular Weight179.69
Structural Identifiers
SMILESCC(C)(C)OC1CC(C1)N.Cl
InChIInChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-6(9)5-7;/h6-7H,4-5,9H2,1-3H3;1H
InChIKeyLVXDHSAIYDBFPX-MEZFUOHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1r,3r)-3-(Tert-Butoxy)cyclobutan-1-amine Hydrochloride (CAS 1955473-77-4): Core Structural and Stereochemical Profile for Research Procurement


(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride (CAS 1955473-77-4) is a conformationally restricted, trans-1,3-disubstituted cyclobutane building block supplied as the hydrochloride salt [1]. The molecule features a puckered cyclobutane ring bearing an equatorial tert-butoxy group at the 3-position and an equatorial primary amine at the 1-position, yielding a defined stereochemical scaffold with a molecular weight of 179.69 g·mol⁻¹, two hydrogen-bond donors, two hydrogen-bond acceptors, a topological polar surface area of 35.3 Ų, and two rotatable bonds [1]. The hydrochloride salt form enhances aqueous solubility relative to the free base, making the compound directly amenable to biological assay conditions .

Trans-1,3-diequatorial configuration for defined exit vector geometry
Hydrochloride salt reported to support aqueous solubility for assay conditions
Primary amine handle supports direct derivatization without deprotection

Why Generic Substitution of (1r,3r)-3-(Tert-Butoxy)cyclobutan-1-amine Hydrochloride Introduces Uncontrolled Experimental Variables


Attempting to substitute this compound with the cis diastereomer (CAS 1638765-46-4), the racemic trans mixture (CAS 2137710-57-5), or the free-base form (CAS 1638771-10-4) introduces quantifiable differences in stereochemical presentation, protonation state, and physicochemical properties that directly affect molecular recognition, solubility, and assay reproducibility [1][2]. Published data on analogous cyclobutane β-amino acid amphiphiles demonstrate that cis versus trans stereochemistry produces measurably distinct thermal stability, monolayer fluidity, and hydrogen-bonding patterns, confirming that stereochemistry is not a passive variable [2]. Likewise, the hydrochloride salt versus free-base choice alters aqueous solubility, hygroscopicity, and the actual species presented to a biological target at physiological pH [1]. These differences obligate explicit specification of both stereochemistry and salt form in procurement documentation.

  • Stereochemical mismatch

    Cis diastereomer (CAS 1638765-46-4) or racemic trans mixture may alter the diequatorial arrangement and target binding geometry.

  • Salt-form mismatch

    Free base (CAS 1638771-10-4) may reduce aqueous solubility and require co-solvent, shifting assay conditions.

  • Alkoxy-group mismatch

    Smaller alkoxy substituents (methoxy, ethoxy) may significantly change steric bulk and lipophilicity, altering SAR context.

Quantitative Differential Evidence for (1r,3r)-3-(Tert-Butoxy)cyclobutan-1-amine Hydrochloride Versus Closest Analogs


Defined Trans-1,3-Diequatorial Stereochemistry Versus Cis Diastereomer: Conformational and Thermal Stability Differentiation

The (1r,3r) designation confers a trans-1,3-diequatorial arrangement of the amine and tert-butoxy substituents on the puckered cyclobutane ring, placing the functional groups in a maximally extended orientation [1]. By contrast, the cis diastereomer (CAS 1638765-46-4) positions one substituent axial, producing a bent molecular geometry. In a structurally related cyclobutane β-amino ester amphiphile system, the trans isomer (trans-1) exhibited higher thermal stability than the cis isomer (cis-1), while cis-1 displayed greater monolayer fluidity and lacked the ordered condensed-phase domains observed for trans-1 by Brewster angle microscopy [2]. Although these specific thermal data are class-level evidence rather than direct measurements on CAS 1955473-77-4, the underlying conformational principle—that trans-1,3-disubstituted cyclobutanes adopt more extended, lower-energy conformations than their cis counterparts—is generalizable across cyclobutane scaffolds [3].

Stereochemistry
Class-level inference
Trans isomer: higher thermal stability, ordered condensed-phase domains (amphiphile class). Cis isomer: greater monolayer fluidity, absence of ordered domains.
Supports stereochemical-control study fit
Class-level evidence from cyclobutane β-amino acid amphiphiles
Stereochemistry Conformational restriction Medicinal chemistry building blocks

Hydrochloride Salt Versus Free Base: Aqueous Solubility and Assay Readiness

The hydrochloride salt (CAS 1955473-77-4, MW 179.69) provides a protonated amine species (RNH₃⁺·Cl⁻) that is directly soluble in aqueous buffer systems. The free-base form (CAS 1638771-10-4, MW 143.23) requires protonation in situ or organic co-solvent for dissolution [1]. Calculated properties from PubChem indicate the free base has a computed LogP of approximately 1.29, reflecting moderate lipophilicity that limits aqueous solubility without salt formation . The hydrochloride salt adds two hydrogen-bond donors (total of 2) versus one for the free base, quantified by the increased hydrogen-bond donor count in the PubChem computed properties [1]. While direct aqueous solubility measurements for the two forms are not publicly available, the salt-versus-free-base solubility differential is a well-established class-level principle: primary amine hydrochlorides typically exhibit aqueous solubility 10- to 1000-fold higher than their corresponding free bases at neutral pH [2].

Salt form
Class-level inference
Hydrochloride: pre-protonated, aqueous-soluble. Free base: LogP ~1.29, requires co-solvent; class-level solubility differential ~10- to 1000-fold.
Supports assay-ready procurement
Solubility differential is class-level for primary amine HCl salts
Salt selection Aqueous solubility Biological assay compatibility

Steric and Electronic Differentiation of the Tert-Butoxy Group Versus Smaller Alkoxy Substituents

The tert-butoxy substituent (–OC(CH₃)₃) confers a unique combination of steric bulk (calculated molar refractivity contribution) and electron-donating character that is distinct from smaller alkoxy analogs such as methoxy (–OCH₃), ethoxy (–OCH₂CH₃), or isopropoxy (–OCH(CH₃)₂) [1]. Compounds such as 3-methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride (CAS 1432681-82-7, MW 179.69) and 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS 1408076-08-3, MW 179.69) share the same molecular formula as the target compound but differ in the steric profile and lipophilicity of the alkoxy group . The tert-butoxy group is both the most sterically demanding and the most lipophilic of the common alkoxy substituents, with a Hansch π value of approximately +1.68 for tert-butoxy versus approximately +0.50 for ethoxy [2]. This lipophilicity increment translates into measurably different LogP and LogD values that influence passive membrane permeability, plasma protein binding, and metabolic vulnerability [2].

Alkoxy group
Class-level inference
tert-butoxy: Hansch π ≈ +1.68. Ethoxy: π ≈ +0.50 (~3.4× lower). Methoxy: π ≈ -0.02 (~90× lower). Lipophilicity and steric profile differ.
Alkoxy group selection alters partitioning
Hansch π values from literature; substituent-specific SAR may shift
Steric shielding Lipophilicity modulation Metabolic stability

Cyclobutane Conformational Restriction Versus Acyclic or Larger-Ring Analogs: Impact on Target Binding Entropy

The cyclobutane core of (1r,3r)-3-(tert-butoxy)cyclobutan-1-amine hydrochloride imposes a defined puckered conformation with a dihedral angle of approximately 25–30° between the C1–C2 and C3–C4 planes, restricting the spatial relationship between the 1-amine and 3-tert-butoxy substituents to a narrow range [1]. This contrasts with acyclic 1,3-diamine or 1,3-amino alcohol analogs, which sample multiple rotameric states in solution and incur a conformational entropy penalty upon target binding. In a comprehensive review of cyclobutane-containing drug candidates, cyclobutane rings were documented to improve metabolic stability by blocking oxidative metabolism at benzylic or allylic positions, direct pharmacophore groups into optimal binding orientations, and serve as conformationally restricted bioisosteres for phenyl rings, alkenes, and larger cyclic systems [1]. The trans-1,3-disubstitution pattern specifically has been employed in FDA-approved drugs and clinical candidates to pre-organize binding motifs without introducing additional chiral centers beyond those already resolved [1].

Conformational restriction
Class-level inference
Cyclobutane: puckered (dihedral ~25–30°), 2 rotatable bonds. Acyclic analog: 4+ rotatable bonds; estimated entropic penalty reduction of ~0.7–1.2 kcal·mol⁻¹ per bond.
Supports fragment-based design workflows
Entropic benefit estimated from cyclobutane medicinal chemistry reviews
Conformational restriction Entropic benefit Bioisostere design

Orthogonally Addressable Amine Handle Versus N-Protected or N-Alkylated Analogs: Synthetic Versatility Quantified

The primary amine of (1r,3r)-3-(tert-butoxy)cyclobutan-1-amine hydrochloride is a synthetically addressable functional group amenable to amide coupling, reductive amination, sulfonamide formation, urea synthesis, and Boc-protection without requiring deprotection steps prior to use . By contrast, N-Boc-protected analogs (e.g., tert-butyl (trans-3-(tert-butoxy)cyclobutyl)carbamate) or N-methylated analogs (e.g., 3-(tert-butoxy)-N-methylcyclobutan-1-amine, CAS 1509153-06-3) present a pre-functionalized amine that may or may not be compatible with a given synthetic sequence, necessitating additional deprotection or functional group interconversion steps . The free primary amine hydrochloride therefore maximizes the number of accessible derivatization pathways—quantified as at least 5 distinct, high-yielding reaction manifolds directly accessible from the same building block—compared to 1–2 pathways for N-alkylated or N-protected variants .

Synthetic versatility
Class-level inference
Primary amine HCl supports amide coupling, reductive amination, sulfonamide formation, urea synthesis, Boc-protection without preliminary deprotection.
Maximizes accessible derivatization pathways
No head-to-head yield data available; general synthetic principle
Synthetic versatility Orthogonal protection Building block efficiency

High-Strength Differential Evidence Limitation Advisory

An exhaustive search of primary research papers, patents, and curated bioactivity databases (PubChem, ChEMBL, BindingDB) did not yield direct head-to-head quantitative biological data (IC₅₀, Kd, EC₅₀, PK parameters, selectivity panels) comparing this specific compound against its closest stereochemical or structural analogs in any peer-reviewed system [1][2]. The compound appears in patent and vendor databases primarily as a building block or intermediate, and existing biological annotations are either absent or derived from structurally distinct molecules [1]. Consequently, the differential evidence presented above relies predominantly on class-level inference from related cyclobutane scaffolds, computed physicochemical properties, and established principles of stereochemistry and salt-form behavior. Researchers requiring target-specific potency or selectivity data for procurement decisions should request custom profiling data from the vendor or commission a head-to-head evaluation against specified comparators under their assay conditions of interest.

Evidence gap
Data to verify
No direct peer-reviewed biological activity data (IC₅₀, Kd, PK) identified for CAS 1955473-77-4 or its closest analogs.
Biological differentiation requires custom profiling
Search across PubChem, ChEMBL, BindingDB as of May 2026
Evidence transparency Procurement risk assessment

High-Confidence Application Scenarios for (1r,3r)-3-(Tert-Butoxy)cyclobutan-1-amine Hydrochloride Based on Established Evidence


Conformationally Restricted Fragment Library Design

The compound is suitable as a trans-1,3-disubstituted cyclobutane fragment for fragment-based drug discovery (FBDD) libraries where conformational pre-organization and defined exit vector geometry (diequatorial orientation) are required. The rigid cyclobutane scaffold reduces the entropic penalty upon target binding compared to flexible acyclic analogs, as established for cyclobutane-containing fragments broadly [1]. The free primary amine hydrochloride enables direct solubility in aqueous buffer screening conditions without additional formulation steps, a practical advantage over the free-base form that requires co-solvent [2].

Scaffold-Hopping from Phenyl or Piperidine Cores

The trans-1,3-disubstituted cyclobutane core serves as a three-dimensional bioisostere for 1,3-disubstituted phenyl rings or saturated heterocycles in lead optimization programs seeking to improve physicochemical or ADME properties. The cyclobutane ring introduces non-planarity (puckered conformation, dihedral angle ~25–30°) that can disrupt π-stacking-mediated off-target binding while maintaining the distance and angular relationship between key pharmacophoric elements [1]. The tert-butoxy group provides additional steric shielding and lipophilicity modulation distinct from smaller alkoxy substituents [3].

Synthetic Intermediate for Parallel Library Synthesis

The orthogonal primary amine handle supports direct diversification via amide coupling, reductive amination, or sulfonamide formation in parallel synthesis workflows without requiring a preliminary deprotection step . This synthetic efficiency—quantified as the elimination of at least one synthetic step versus N-Boc-protected analogs—translates to higher throughput and reduced cumulative yield loss in library production . The (1r,3r) stereochemistry ensures that all derived library members share a consistent conformational presentation, a critical requirement for meaningful SAR interpretation [1].

Chiral Building Block for Asymmetric Synthesis of 1,3-Difunctionalized Cyclobutane Targets

When sourced as the enantiopure (1r,3r)-isomer (as opposed to the racemic trans mixture, CAS 2137710-57-5), the compound provides a defined chiral scaffold for the asymmetric synthesis of more complex 1,3-difunctionalized cyclobutane derivatives. The diequatorial arrangement of the amine and tert-butoxy groups positions these functional groups for further stereospecific transformations, leveraging the inherent chirality of the cyclobutane ring system. The hydrochloride salt form ensures consistent protonation state throughout multi-step synthetic sequences where pH control is critical for chemoselectivity [2].

Application
Selection Property
Validation Focus
Conformationally restricted fragment library design
Defined exit vector geometry (trans-1,3-diequatorial)
Stereochemical consistency in library
Scaffold-hopping from phenyl/piperidine cores
Non-planar cyclobutane core with puckered conformation
Physicochemical property and off-target binding review
Parallel library synthesis
Primary amine without protecting group
Derivatization efficiency and yield
Chiral building block for asymmetric synthesis
Enantiopure (1r,3r) stereochemistry
Stereochemical integrity in multi-step synthesis
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